![molecular formula C13H15NO B1428359 3-(Quinolin-2-yl)butan-2-ol CAS No. 1344310-03-7](/img/structure/B1428359.png)
3-(Quinolin-2-yl)butan-2-ol
Overview
Description
“3-(Quinolin-2-yl)butan-2-ol” is a chemical compound with a quinoline nucleus. Quinoline is a nitrogen-containing bicyclic compound that is widely found throughout nature in various forms . The quinoline nucleus is present in numerous biological compounds, e.g., antimalarial, antimicrobial, antimycobacterial, antidepressant, anticonvulsant, antiviral, anticancer, antihypertensive, platelet-derived growth factor (PDGF) receptor tyrosine kinase (RTK) inhibitory, anti-inflammatory, antioxidant, and anti-human immunodeficiency virus (HIV) agents .
Synthesis Analysis
The synthesis of quinoline derivatives has been a subject of interest in medicinal and synthetic organic chemistry. Various methods have been developed for the synthesis of quinoline derivatives, including microwave-assisted synthesis, catalyst-assisted synthesis, one-pot reactions, solvent-free reactions, ionic liquid-mediated reactions, ultrasound-promoted synthesis, and photocatalytic synthesis .Molecular Structure Analysis
The molecular structure of “3-(Quinolin-2-yl)butan-2-ol” includes a quinolinic heterocyclic nucleus with alcohol and amine side chains. The InChI code for this compound is 1S/C13H15NO/c1-9(10(2)15)12-8-7-11-5-3-4-6-13(11)14-12/h3-10,15H,1-2H3 .Scientific Research Applications
Medicinal Chemistry: Anticancer Properties
3-(Quinolin-2-yl)butan-2-ol: has been identified as a compound with potential anticancer properties. Quinoline derivatives are known to exhibit a broad spectrum of biological activities, including anticancer effects . The structure of quinoline is present in several FDA-approved drugs and is considered a privileged structure in drug discovery programs due to its effectiveness in combating cancer cells.
Green Chemistry: Sustainable Synthesis
The compound plays a significant role in the development of greener and more sustainable chemical processes. Its synthesis can be achieved through eco-friendly methods such as microwave-assisted reactions, solvent-free conditions, and the use of reusable catalysts . This aligns with the societal expectations for chemists to produce environmentally benign chemical processes.
Industrial Chemistry: Material Synthesis
In the field of industrial chemistry, 3-(Quinolin-2-yl)butan-2-ol is utilized in the synthesis of materials that require the quinoline moiety. Its applications extend to the production of dyes, resins, and other polymers where the quinoline structure imparts specific chemical properties to the final product .
Analytical Chemistry: Chromatography
Quinoline derivatives, including 3-(Quinolin-2-yl)butan-2-ol , are used in chromatographic analyses as standards or reagents due to their distinct chemical behavior. They aid in the separation and identification of complex mixtures, enhancing the accuracy of analytical methods .
Photocatalysis: Light-Mediated Reactions
This compound is also significant in photocatalytic applications. It can participate in visible light-mediated synthesis, serving as a greener alternative to conventional methods. This approach is highly atom economical and produces high yields without undesirable by-products .
Drug Discovery: Antimicrobial and Antiviral Activities
The quinoline scaffold is integral to the discovery of new drugs with antimicrobial and antiviral activities. Derivatives of 3-(Quinolin-2-yl)butan-2-ol have been explored for their potential to treat infections, including those caused by resistant strains of bacteria and viruses .
Organic Synthesis: Heterocyclic Compound Formation
As a heterocyclic compound, 3-(Quinolin-2-yl)butan-2-ol is a key intermediate in the synthesis of various organic molecules. Its incorporation into larger structures is crucial for the development of compounds with diverse biological activities .
Environmental Chemistry: Pollution Control
Lastly, the compound’s role in environmental chemistry should not be overlooked. It can be used in processes aimed at pollution control, such as the degradation of harmful substances or the synthesis of environmentally friendly chemicals .
Safety and Hazards
Future Directions
Recent advances in the synthesis of quinolines have focused on greener and more sustainable chemical processes. This includes the development of alternative reaction methods for the synthesis of quinoline derivatives . The swift development of new molecules containing the quinoline nucleus has generated many research reports in a brief span of time, indicating a promising future direction for this field .
Mechanism of Action
Target of Action
It is structurally similar to bedaquiline, a diarylquinoline antimycobacterial drug . Bedaquiline targets the c subunit of ATP synthase, responsible for synthesizing ATP . This suggests that 3-(Quinolin-2-yl)butan-2-ol may have a similar target.
Mode of Action
Bedaquiline, a structurally related compound, inhibits the c subunit of atp synthase . This inhibition disrupts ATP synthesis, leading to energy depletion and cell death . It’s plausible that 3-(Quinolin-2-yl)butan-2-ol might exhibit a similar mode of action.
Biochemical Pathways
If we consider the action of bedaquiline, it affects the atp synthesis pathway by inhibiting atp synthase . This could potentially lead to downstream effects such as energy depletion and cell death .
Pharmacokinetics
The administration of bedaquiline with a standard meal increased the relative bioavailability by approximately 2-fold compared to administration under fasted conditions . This suggests that the bioavailability of 3-(Quinolin-2-yl)butan-2-ol might also be influenced by food intake.
Result of Action
Based on the action of bedaquiline, it can be inferred that the inhibition of atp synthase could lead to energy depletion and cell death .
properties
IUPAC Name |
3-quinolin-2-ylbutan-2-ol | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H15NO/c1-9(10(2)15)12-8-7-11-5-3-4-6-13(11)14-12/h3-10,15H,1-2H3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
LLDUNGXDOXONAX-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C1=NC2=CC=CC=C2C=C1)C(C)O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H15NO | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
201.26 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
3-(Quinolin-2-yl)butan-2-ol |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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